Doxepin-d3 Hydrochloride

Description

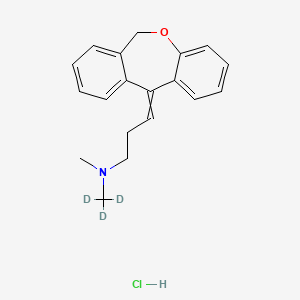

Structure

3D Structure of Parent

Properties

CAS No. |

347840-07-7 |

|---|---|

Molecular Formula |

C19H22ClNO |

Molecular Weight |

318.9 g/mol |

IUPAC Name |

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11+;/i1D3; |

InChI Key |

MHNSPTUQQIYJOT-NJBVGFLXSA-N |

SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31.Cl |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |

Synonyms |

11-(3-Dimethylaminopropylidene-d3)-6,11-dihydrodibenz[b,e]oxepin Hydrochloride; _x000B_Adapin-d3; Aponal-d3; Curatin-d3; Quitaxon-d3; Sinequan-d3; |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Doxepin-d3 Hydrochloride – Structure, Synthesis, and Bioanalytical Applications

Executive Summary

Doxepin-d3 Hydrochloride is the stable isotope-labeled analog of the tricyclic antidepressant Doxepin.[1] It serves as a critical Internal Standard (IS) in quantitative bioanalysis (LC-MS/MS) and pharmacokinetic studies. The deuterium labeling is typically located on the N-methyl group (

This guide details the chemical identity, a robust synthesis protocol via

Chemical Identity & Structural Analysis[2][3][4][5]

Doxepin exists as a geometric isomer mixture of (E) and (Z) forms.[2][3] The commercial pharmaceutical preparation typically contains ~85% (E)-isomer and ~15% (Z)-isomer. The deuterated standard must mimic this isomeric ratio to ensure accurate co-elution during chromatographic separation.

Physicochemical Profile[1][5][9][10]

| Property | Specification |

| Chemical Name | (3E/Z)-3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine hydrochloride |

| CAS Number | 347840-07-7 (Free base/HCl generic linkage) |

| Molecular Formula | |

| Molecular Weight | 318.86 g/mol (Salt); 282.40 g/mol (Free Base) |

| Isotopic Purity | |

| Isomerism | Mixture of E (trans) and Z (cis); typically ~85:15 |

| Solubility | Soluble in water, methanol, DMSO; slightly soluble in acetone |

| pKa | ~9.0 (Amine) |

Structural Representation

The deuterium label is located on one of the methyl groups attached to the terminal nitrogen.

SMILES: [2H]C([2H])([2H])N(C)CC/C=C1\C2=CC=CC=C2COC3=CC=CC=C31.Cl

Synthesis Strategy: N-Alkylation Route

While total synthesis from the tricyclic ketone is possible, the most reliable and cost-effective route for generating Doxepin-d3 in the laboratory is the selective N-methylation of Nordoxepin (Desmethyldoxepin) using Iodomethane-d3 (

Retrosynthetic Analysis

The synthesis disconnects at the tertiary amine. The precursor, Nordoxepin, is a known metabolite and commercially available intermediate. The introduction of the

Reaction Scheme Visualization

Figure 1: Synthetic pathway for Doxepin-d3 HCl via N-alkylation of Nordoxepin.

Detailed Experimental Protocol

Pre-requisites:

-

Starting Material: Nordoxepin Hydrochloride (CAS: 2887-91-4).[4]

-

Reagent: Iodomethane-d3 (

, -

Safety:

is a carcinogen and volatile. Work in a fume hood.

Step 1: Free Base Preparation

-

Dissolve Nordoxepin HCl (1.0 eq) in water.

-

Adjust pH to >10 using 1M NaOH.

-

Extract with Dichloromethane (DCM) (3x).

-

Dry combined organics over anhydrous

, filter, and concentrate in vacuo to yield Nordoxepin free base (viscous oil).

Step 2: N-Methylation (

-

Dissolve Nordoxepin free base (1.0 eq) in anhydrous Acetone or Acetonitrile (10 mL/g).

-

Add anhydrous Potassium Carbonate (

, 2.0 eq) to scavenge acid. -

Cool the mixture to 0°C.

-

Dropwise add Iodomethane-d3 (1.1 eq) to minimize quaternary ammonium salt formation.

-

Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS (Target mass: [M+H]+ = 283.4).

-

Workup: Filter off solids (

). Concentrate the filtrate. Redissolve in Ethyl Acetate and wash with water to remove residual inorganic salts.

Step 3: Hydrochloride Salt Formation

-

Dissolve the crude Doxepin-d3 oil in minimal dry Diethyl Ether or Ethanol.

-

Slowly add 2M HCl in Diethyl Ether (1.1 eq) at 0°C.

-

A white precipitate (Doxepin-d3 HCl) will form.

-

Filter the solid, wash with cold ether, and dry under vacuum.

-

Recrystallization: If necessary, recrystallize from isopropanol/ether to achieve >98% chemical purity.

Analytical Validation & Quality Control

Trustworthiness in bioanalysis depends on the purity and isotopic stability of the internal standard.

Isotopic Purity & Scrambling

-

Acceptance Criteria: The contribution of the

(unlabeled) species must be < 0.5% to prevent interference with the analyte quantification. -

Mechanism Check: The

label is metabolically stable in vitro but chemically stable. Avoid strong acidic conditions at high temperatures (

HPLC Separation of Isomers

Doxepin-d3 will resolve into E and Z isomers. For quantification, the integration usually sums both peaks or focuses on the dominant E-isomer, depending on the validated method.

Gradient Conditions (Typical):

-

Column: C18 or C8 (e.g., Phenomenex Luna 5µm C8, 150 x 4.6 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[5]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV 254 nm or MS/MS.

Mass Spectrometry Parameters (MRM)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Doxepin (Unlabeled) | 280.2 | 107.1 | 25 |

| Doxepin-d3 (IS) | 283.2 | 107.1 | 25 |

Note: The product ion (m/z 107) corresponds to the tropylium-like fragment from the tricyclic ring system, which does not carry the label. This confirms the label is on the side chain amine.

Biological Applications

Bioanalysis (LC-MS/MS)

Doxepin-d3 is the "Gold Standard" IS for quantifying Doxepin in plasma/serum.

-

Workflow: Protein precipitation with Acetonitrile containing Doxepin-d3

Centrifuge -

Benefit: Corrects for matrix effects (ion suppression/enhancement) and recovery losses during extraction.

Metabolic Stability Studies

Used to probe the Kinetic Isotope Effect (KIE) on N-demethylation.

-

Pathway: Doxepin

Nordoxepin (via CYP2C19/1A2). -

Observation: The

bond is stronger than the

Figure 2: Metabolic pathway of Doxepin mediated by Cytochrome P450 enzymes.[1]

Safety & Handling

-

Toxicity: Doxepin is a potent tricyclic antidepressant. Handle as a hazardous substance.

-

Light Sensitivity: Tricyclic structures can undergo photo-oxidation. Store in amber vials .

-

Storage: -20°C, under inert atmosphere (Argon/Nitrogen) to prevent hygroscopic degradation.

References

-

Sigma-Aldrich. Doxepin-D3 hydrochloride solution, certified reference material.Link

-

Cayman Chemical. Doxepin (hydrochloride) Product Information.Link

-

Phenomenex. Assay of Doxepin Hydrochloride According to USP Monograph.Link

-

PubChem. Doxepin-d3 Hydrochloride Compound Summary.Link

-

Cerilliant. Doxepin-D3 HCl (cis/trans) Certified Reference Material.[6]Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. phenomenex.com [phenomenex.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Doxepin HCl (Mixture of Z and E Isomer) - CAS - 1229-29-4 | Axios Research [axios-research.com]

- 5. scribd.com [scribd.com]

- 6. Doxepin-D3 HCl (cis/trans) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

Doxepin-d3 Hydrochloride certificate of analysis explained

Demystifying the Certificate of Analysis: A Technical Guide to Doxepin-d3 Hydrochloride for Bioanalytical Applications

Introduction: The Silent Variable in Your Assay

In the high-stakes environment of regulated bioanalysis (GLP/GCP), the Internal Standard (IS) is the primary normalization factor for every quantitative result you generate. While much attention is paid to column chemistry and mass spec parameters, the Certificate of Analysis (CoA) for your stable isotope-labeled internal standard (SIL-IS)—specifically Doxepin-d3 Hydrochloride —is often filed away without critical scrutiny.

This guide deconstructs the Doxepin-d3 HCl CoA not as a compliance formality, but as a diagnostic map. We will explore how specific attributes listed on this document directly dictate your Lower Limit of Quantitation (LLOQ), linearity, and weighing protocols.

Part 1: The Anatomy of the CoA

A robust CoA for Doxepin-d3 HCl must go beyond basic identity. It must characterize the isotopic distribution and the salt stoichiometry. Below is the technical breakdown of the Critical Quality Attributes (CQAs) you must verify.

Table 1: Critical CoA Parameters & Operational Impact

| Parameter | Typical Specification | Technical Significance (The "Why") |

| Chemical Identity | Doxepin-d3 HCl (N-methyl-d3) | Confirms the position of the label. Critical: For Doxepin, the label is typically on the N-methyl group. Ensure the label is not on a metabolically labile site if studying metabolism. |

| Isomer Ratio | E/Z Mixture (~85:15) | Doxepin exists as geometric isomers (E-trans and Z-cis). The IS isomer ratio should ideally mirror the analyte to ensure co-elution and identical matrix effect compensation. |

| Chemical Purity | > 98% (HPLC) | Presence of non-Doxepin impurities. Low chemical purity requires a correction factor during weighing to avoid under-spiking. |

| Isotopic Purity | ≥ 99% Deuterated forms | The most critical parameter. It defines the presence of D0 (unlabeled Doxepin). High D0 content causes "cross-talk" in the analyte channel. |

| Isotopic Distribution | D0 < 0.1%, D1 < 0.5%, D3 > 98% | Granular breakdown of isotopologues. High D0 directly increases the background noise at the LLOQ. |

| Stoichiometry | HCl Salt (1:1) | Doxepin is a tertiary amine; the HCl salt stabilizes it. You must correct for the HCl mass to determine the "Free Base Equivalent." |

Part 2: Technical Deep Dive – The "Application Scientist" Perspective

This section translates the numbers on the page into experimental causality.

The "Cross-Talk" Hazard (Isotopic Purity vs. LLOQ)

Many researchers confuse Chemical Purity with Isotopic Purity.

-

Chemical Purity: "Is this powder Doxepin?"

-

Isotopic Purity: "Is this Doxepin fully labeled with 3 deuteriums?"

The Mechanism of Failure: In an LC-MS/MS assay, you monitor the transition for the Analyte (D0) and the IS (D3).

-

Analyte (D0): Q1 m/z 280.2

Q3 m/z 107.1 -

IS (D3): Q1 m/z 283.2

Q3 m/z 107.1

If your CoA states that the Doxepin-d3 contains 0.5% D0 , this unlabeled impurity has a precursor mass of 280.2. When you spike the IS into your sample, you are unintentionally spiking 0.5% of unlabeled Doxepin.

-

Result: You will see a peak in the Analyte channel even in a "Double Blank" (matrix + IS only).

-

Impact: Your LLOQ is artificially limited. You cannot quantify below the background interference caused by your own Internal Standard.

The Stoichiometry Trap (Free Base Calculation)

Doxepin is supplied as the Hydrochloride salt to ensure solid-state stability. However, bioanalytical curves are almost exclusively calculated based on the Free Base concentration.

-

Molecular Weight (Salt): ~316.8 g/mol (Doxepin-d3 HCl)

-

Molecular Weight (Free Base): ~280.4 g/mol (Doxepin-d3)

The Protocol: You must apply a Gravimetric Correction Factor (GCF) when preparing your stock solution.

Failure to apply this factor results in a systematic error of ~11.5% in your IS concentration. While IS concentration errors technically cancel out (since it's a ratio), accurate record-keeping requires knowing the exact mass on column.

Part 3: Visualization of the Validation Logic

The following diagram illustrates the decision matrix a scientist must follow when reviewing a CoA for Doxepin-d3 HCl.

Caption: Logical workflow for qualifying Doxepin-d3 HCl reference material. Note the critical path from Isotopic Purity to LLOQ risk.

Part 4: Experimental Protocol – User Re-Test

Do not blindly trust the vendor's CoA. Perform this "User Re-Test" upon receipt of a new lot.

Objective: Verify the absence of interfering D0 (native Doxepin) in the Doxepin-d3 lot.

Methodology:

-

Preparation: Prepare a neat solution of Doxepin-d3 IS at the working concentration (e.g., 100 ng/mL) in 50:50 Methanol:Water.

-

Injection: Inject this solution into the LC-MS/MS system monitoring both channels:

-

Channel 1 (IS): 283.2

107.1 -

Channel 2 (Analyte): 280.2

107.1

-

-

Analysis:

-

Observe the peak area in Channel 2 (Analyte).

-

Compare this area to the LLOQ peak area of a valid calibration curve.

-

-

Acceptance Criteria: The interference in the Analyte channel contributed by the IS must be < 20% of the LLOQ response (per FDA/ICH guidelines).

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1][2][3] [Link]

-

ICH Harmonised Guideline. (2019). Bioanalytical Method Validation M10. International Council for Harmonisation.[2] [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6419921, Doxepin hydrochloride. [Link]

-

Yadav, M., et al. (2012). Simultaneous determination of doxepin and nordoxepin in human plasma by ultra-sensitive LC-MS/MS. Journal of Chromatography B. [Link]

Sources

A Technical Guide to Doxepin-d3 Hydrochloride: Supplier Evaluation and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Deuterated Standards

Doxepin, a tricyclic antidepressant, is utilized in the treatment of depression and anxiety.[1][2][3] Its deuterated analog, Doxepin-d3 Hydrochloride, serves as an indispensable tool in pharmacokinetic and metabolic studies, acting as an internal standard for quantitative analysis by techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] The incorporation of deuterium atoms provides a distinct mass signature, allowing for precise differentiation from the endogenous, non-labeled drug. This guide provides an in-depth overview of sourcing Doxepin-d3 Hydrochloride and validating its purity, a critical step for ensuring the accuracy and reproducibility of experimental data.

Section 1: Sourcing Doxepin-d3 Hydrochloride: A Supplier Overview

The selection of a reliable supplier is paramount to obtaining high-quality Doxepin-d3 Hydrochloride. Several reputable vendors specialize in the synthesis and provision of isotopically labeled compounds. When evaluating suppliers, it is crucial to consider not only the quoted purity but also the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA).

| Supplier | Product Name | CAS Number | Stated Purity/Information |

| MedchemExpress | Doxepin-d3 hydrochloride | 347840-07-7 | Purity: 99.88% |

| Cerilliant (via Sigma-Aldrich) | Doxepin-D3 HCl (cis/trans) | 347840-07-7 | Certified Reference Material |

| Simson Pharma | Doxepin-d3 Hydrochloride | 347840-07-7 | Accompanied by Certificate of Analysis |

| Clearsynth | Doxepine-d3 Hydrochloride | 347840-07-7 | High-quality product with CoA |

Table 1: Prominent Suppliers of Doxepin-d3 Hydrochloride

It is imperative for researchers to request and scrutinize the CoA from any potential supplier. This document should provide detailed information on the chemical and isotopic purity of the specific lot being purchased.

Section 2: The Dual Nature of Purity: Chemical and Isotopic Assessment

For a deuterated standard, "purity" is a multifaceted concept encompassing both chemical purity and isotopic enrichment. Misunderstanding this distinction can lead to significant errors in experimental interpretation.

Chemical Purity: Identifying and Quantifying Impurities

Chemical purity refers to the percentage of the material that is the desired compound, Doxepin-d3 Hydrochloride, exclusive of any process-related impurities, degradation products, or residual solvents. The United States Pharmacopeia (USP) provides a monograph for the assay of Doxepin Hydrochloride, which can be adapted for its deuterated counterpart to ensure chemical integrity.[5]

Isotopic Purity: Enrichment vs. Species Abundance

Isotopic purity is a measure of the extent of deuterium incorporation at the specified positions within the molecule. It is crucial to differentiate between two key terms:

-

Isotopic Enrichment: This refers to the probability of finding a deuterium atom at a specific labeled position.[6] For instance, a 99.5% isotopic enrichment means there is a 99.5% chance of a deuterium atom and a 0.5% chance of a hydrogen atom at that site.[6]

-

Species Abundance: This describes the percentage of the entire molecular population that possesses a specific isotopic composition.[6] For a d3-labeled compound, this would be the percentage of molecules that are fully deuterated (d3), versus those with two deuterium atoms (d2), one (d1), or none (d0).

A high isotopic enrichment is a prerequisite for high species abundance of the desired deuterated molecule. Regulatory bodies and good scientific practice necessitate a thorough characterization of the isotopologue profile.[6]

Section 3: Analytical Methodologies for Purity Verification

A multi-pronged analytical approach is essential for the comprehensive characterization of Doxepin-d3 Hydrochloride. High-Performance Liquid Chromatography (HPLC) is the workhorse for determining chemical purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for assessing isotopic enrichment.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

An isocratic HPLC method, based on the USP monograph for Doxepin Hydrochloride, can be employed to separate and quantify any chemical impurities.[7] This method is effective in resolving the (E)- and (Z)-isomers of doxepin and any related substances.[5][7]

-

Column: Purospher® STAR RP-8 endcapped (5 µm, 125 x 4.0 mm) or equivalent L7 column.[7]

-

Mobile Phase: A mixture of monobasic sodium phosphate buffer and methanol (e.g., 70:30), adjusted to a pH of 2.5 with phosphoric acid.

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: 50 °C.

-

Detection: UV at 296 nm.[3]

-

Standard Preparation: Prepare a standard solution of USP Doxepin Hydrochloride Reference Standard (RS) in the mobile phase at a concentration of approximately 0.1 mg/mL.[7]

-

Sample Preparation: Accurately weigh and dissolve the Doxepin-d3 Hydrochloride sample in the mobile phase to achieve a similar concentration.

-

System Suitability: The USP monograph specifies requirements for resolution between the (E)- and (Z)-isomers (not less than 1.5), tailing factor (not more than 2.0), and relative standard deviation for replicate injections (not more than 2.0%).[7]

-

Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Compare the peak areas of the principal peaks to determine the chemical purity of the Doxepin-d3 Hydrochloride sample.

Figure 1: Workflow for HPLC-based chemical purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity

LC-MS is a powerful technique for determining the isotopic purity of deuterated compounds.[8][9] By separating the analyte from potential interferences using liquid chromatography and then analyzing its mass-to-charge ratio with a mass spectrometer, one can quantify the relative abundance of the different isotopologues.

-

LC System: A standard HPLC or UHPLC system.

-

MS System: A high-resolution mass spectrometer (HR-MS), such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.[8]

-

Sample Preparation: Prepare a dilute solution of Doxepin-d3 Hydrochloride in a suitable solvent (e.g., methanol or acetonitrile).

-

LC Method: A generic reversed-phase gradient method can be used to ensure the analyte is free from co-eluting impurities before entering the mass spectrometer.

-

MS Acquisition: Acquire full-scan mass spectra in positive ion mode. The protonated molecule of Doxepin-d3 ([M+H]+) will have an m/z corresponding to its molecular weight (approximately 319.86).

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of the d0, d1, d2, and d3 isotopologues.

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each species to determine the isotopic distribution.

-

Figure 2: LC-MS workflow for isotopic purity determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Isotopic Enrichment

NMR spectroscopy provides invaluable information about the structural integrity of the molecule and the specific location of the deuterium labels.[8][10][11] While ¹H NMR can be used to observe the disappearance of signals at the sites of deuteration, ²H NMR directly detects the deuterium atoms. Quantitative NMR (qNMR) can also be employed for a precise measurement of isotopic enrichment.[12]

-

Sample Preparation: Dissolve a sufficient amount of Doxepin-d3 Hydrochloride in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Compare the spectrum to that of an authentic, non-labeled Doxepin Hydrochloride standard.

-

The reduction or absence of the proton signal corresponding to the N,N-dimethyl group confirms successful deuteration at this position.

-

-

²H NMR:

-

Acquire a one-dimensional ²H NMR spectrum.

-

A signal in the region corresponding to the N,N-dimethyl group will confirm the presence and chemical environment of the deuterium atoms.

-

-

Quantitative Analysis: For precise isotopic enrichment determination, a known internal standard can be added, and quantitative NMR techniques can be applied.[12]

Conclusion

The reliability of research and development activities involving deuterated compounds hinges on the quality of the starting materials. For Doxepin-d3 Hydrochloride, a comprehensive evaluation of both the supplier and the purity of the compound is a non-negotiable prerequisite. By employing a combination of analytical techniques, including HPLC for chemical purity and LC-MS and NMR for isotopic enrichment and structural confirmation, researchers can ensure the integrity of their internal standards. This rigorous approach to quality control is fundamental to generating accurate, reproducible, and defensible scientific data.

References

-

Doxepin EP Impurities & USP Related Compounds - SynThink . SynThink. [Link]

-

Determination of doxepin hydrochloride in spiked human plasma and capsule after derivatization with eosin Y using resonance Rayleigh scattering, second-order scattering and frequency doubling scattering methods . PubMed. [Link]

-

Doxepin-D3 HCl (cis/trans) | Certified Solutions Standards - Cerilliant . Cerilliant. [Link]

-

(PDF) Determination of Doxepin hydrochloride from spiked human plasma and capsule after derivatization with Eosin Y using Resonance Rayleigh Scattering, Second Order Scattering, and Frequency Doubling Scattering Methods - ResearchGate . ResearchGate. [Link]

-

Certificate of analysis - Thermo Fisher Scientific . Thermo Fisher Scientific. [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) . Royal Society of Chemistry. [Link]

-

Doxepin Hydrochloride | C19H22ClNO | CID 6419921 - PubChem . PubChem. [Link]

-

Doxepin Hydrochloride - USP-NF . USP. [Link]

-

Isotopic Purity Using LC-MS - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. [Link]

-

Microcoil NMR Study of the Interactions Between Doxepin, β-cyclodextrin, and Acetate During Capillary Isotachophoresis - PubMed . PubMed. [Link]

-

Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. [Link]

-

022036Orig1s000 - accessdata.fda.gov . FDA. [Link]

-

NMR characterization of the host-guest inclusion complex between β-cyclodextrin and doxepin | Request PDF - ResearchGate . ResearchGate. [Link]

-

Assay of Doxepin Hydrochloride According to USP Monograph Using Three Different HPLC Columns - Phenomenex . Phenomenex. [Link]

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API . C2PHARMA. [Link]

- CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents.

-

Doxepin Hydrochloride API Suppliers - Manufacturers and Distributors - apicule . apicule. [Link]

Sources

- 1. Determination of doxepin hydrochloride in spiked human plasma and capsule after derivatization with eosin Y using resonance Rayleigh scattering, second-order scattering and frequency doubling scattering methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Doxepin Hydrochloride | C19H22ClNO | CID 6419921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. uspnf.com [uspnf.com]

- 6. isotope.com [isotope.com]

- 7. phenomenex.com [phenomenex.com]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Microcoil NMR study of the interactions between doxepin, β-cyclodextrin, and acetate during capillary isotachophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]

Role of Doxepin-d3 Hydrochloride in drug metabolism studies

Precision Bioanalysis: The Strategic Application of Doxepin-d3 Hydrochloride in Pharmacokinetics and Metabolic Profiling

Introduction: The Isotopic Sentinel

In the high-stakes arena of drug development, the quantification of Tricyclic Antidepressants (TCAs) like Doxepin requires absolute precision. Doxepin is a lipophilic amine with a narrow therapeutic index and a complex metabolic profile involving stereoselective pathways. Doxepin-d3 Hydrochloride (3-dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine) serves as the definitive Stable Isotope Labeled (SIL) Internal Standard for these assays.

This guide details the technical deployment of Doxepin-d3 in LC-MS/MS workflows. Unlike generic internal standards, Doxepin-d3 provides a chemically equivalent yet mass-distinct reference that compensates for the notorious matrix effects associated with plasma and microsomal incubations.

Technical Principles & Mechanism

The Deuterium Advantage

Doxepin-d3 incorporates three deuterium atoms on one of the

-

Co-Elution: Because deuterium has minimal effect on lipophilicity compared to hydrogen, Doxepin-d3 co-elutes with Doxepin on Reverse-Phase (RP) chromatography.

-

Matrix Compensation: By co-eluting, the IS experiences the exact same ionization suppression or enhancement from plasma phospholipids as the analyte. This "real-time" correction is impossible with structural analogs (e.g., Protriptyline) which elute at different times.

Metabolic Stability & Label Positioning

Researchers must understand the label position relative to metabolism.

-

The Pathway: Doxepin is primarily metabolized by CYP2C19 via

-demethylation to form Nordoxepin (active metabolite).[1][2][3] -

The Limitation: Since the d3-label is typically located on the

-methyl group, metabolic demethylation removes the label. Consequently, Doxepin-d3 is suitable for quantifying Doxepin but cannot be used to track the formation of Nordoxepin (which would require a ring-labeled IS).

Metabolic Pathways & Signaling

Doxepin metabolism is a stereoselective process heavily dependent on hepatic cytochrome P450 enzymes.[3] Understanding this pathway is critical when designing inhibition or induction studies using Doxepin-d3 as a probe.

-

CYP2C19: Drives the major

-demethylation pathway.[4] -

CYP2D6: Responsible for ring hydroxylation and clearance.

-

Glucuronidation: Phase II conjugation for elimination.

Figure 1: Metabolic fate of Doxepin and the specific loss of the d3-label during N-demethylation.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol outlines a high-sensitivity method for quantifying Doxepin in human plasma using Doxepin-d3 HCl.

Reagents & Preparation

-

Stock Solution: Dissolve Doxepin-d3 HCl in Methanol to 1 mg/mL. Store at -20°C.

-

Working IS Solution: Dilute stock to 50 ng/mL in 50:50 Methanol:Water.

-

Matrix: Drug-free human plasma (K2EDTA).

Extraction Methodology (Liquid-Liquid Extraction)

LLE is superior to Protein Precipitation (PPT) for TCAs as it removes phospholipids that cause ion suppression.

-

Aliquot: Transfer 200 µL plasma to a glass tube.

-

Spike: Add 20 µL of Doxepin-d3 Working Solution . Vortex 10s.

-

Alkalinize: Add 100 µL of 0.1 M NaOH (Increases extraction efficiency of basic amines).

-

Extract: Add 2 mL MTBE (Methyl tert-butyl ether) .

-

Agitate: Shaker for 10 mins; Centrifuge at 4000 rpm for 5 mins.

-

Dry: Transfer supernatant to a clean tube; evaporate under Nitrogen at 40°C.

-

Reconstitute: Dissolve residue in 200 µL Mobile Phase.

LC-MS/MS Conditions

| Parameter | Setting | Rationale |

| Column | C18 or Biphenyl (e.g., Kinetex 2.6µm, 50x2.1mm) | Biphenyl offers superior selectivity for isomeric separation (E/Z isomers). |

| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Acidic pH ensures protonation ( |

| Mobile Phase B | Acetonitrile (100%) | Organic modifier for elution. |

| Flow Rate | 0.4 - 0.5 mL/min | Optimal for ESI source stability. |

| Gradient | 10% B to 90% B over 3.0 min | Rapid elution of lipophilic TCAs. |

MRM Transitions (Quantification)

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |

| Doxepin | 280.2 ( | 107.1 ( | 25 | 100 |

| Doxepin-d3 | 283.2 ( | 107.1 ( | 25 | 100 |

Note: The 107.1 fragment corresponds to the tropylium-like ring structure (

Workflow Visualization

Figure 2: Step-by-step bioanalytical workflow from extraction to data processing.

Data Interpretation & Validation

Linearity & Range

Using Doxepin-d3, a typical calibration curve ranges from 0.1 ng/mL to 200 ng/mL . The response ratio (Peak Area Doxepin / Peak Area Doxepin-d3) should be plotted against concentration using a weighted linear regression (

Matrix Factor (MF)

To validate the IS efficiency:

-

Extract blank plasma and spike post-extraction with Doxepin and Doxepin-d3 (Set A).

-

Prepare neat solution in mobile phase (Set B).

-

IS-Normalized MF = (Peak Response Ratio Set A) / (Peak Response Ratio Set B).

-

Acceptance: The IS-normalized MF should be close to 1.0, indicating the d3-analog perfectly tracks the suppression of the analyte.

Troubleshooting

-

Interference at 283.2: If the unlabeled Doxepin concentration is extremely high (e.g., overdose toxicology), the M+3 isotope of natural Doxepin (approx 0.2% abundance) may contribute to the IS channel. Ensure chromatographic separation isn't compromised or use a d6-analog if available (though d3 is standard).

References

-

Patel, N. P., et al. (2018). "Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis.

-

Kirchherr, H., & Kühn-Velten, W. N. (2006). "Quantitative determination of forty-eight antidepressants and antipsychotics in human serum by HPLC-MS/MS." Journal of Chromatography B.

-

National Center for Biotechnology Information (NCBI). "Doxepin Compound Summary." PubChem.

-

Cayman Chemical. "Doxepin-d3 (hydrochloride) Product Information."

-

PharmGKB. "Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2D6 and CYP2C19 Genotypes and Dosing of Tricyclic Antidepressants."

Sources

High-Precision Bioanalytical Applications of Doxepin-d3 Hydrochloride

The following technical guide details the early-stage research applications of Doxepin-d3 Hydrochloride , specifically focusing on its critical role as a Stable Isotope Labeled Internal Standard (SIL-IS) in bioanalytical method development.

Content Type: Technical Guide & Protocol Strategy Subject: Doxepin-d3 Hydrochloride (CAS: 347840-07-7 / 138387-16-3) Primary Domain: Pharmacokinetics (PK) & LC-MS/MS Method Validation

Executive Summary: The Deuterium Advantage

In early-stage drug development—specifically within pharmacokinetics (PK) and ADME (Absorption, Distribution, Metabolism, Excretion) profiling—quantification accuracy is often compromised by matrix effects. Doxepin-d3 Hydrochloride serves as the gold-standard Internal Standard (IS) for the quantification of Doxepin, a tricyclic antidepressant.

Unlike structural analogs (e.g., desipramine or propranolol), Doxepin-d3 shares nearly identical physicochemical properties with the target analyte (Doxepin) but possesses a distinct mass shift (+3 Da). This allows it to:

-

Co-elute with Doxepin, experiencing the exact same ionization suppression or enhancement from the biological matrix.

-

Normalize variability in extraction recovery and injection volume.

-

Differentiate clearly in Mass Spectrometry via distinct Precursor-to-Product ion transitions.

Chemical Identity & Stability

Researchers must verify the isotopic purity of the material to prevent "cross-talk" (unlabeled drug contaminating the IS signal, or vice versa).

| Property | Specification |

| Compound Name | Doxepin-d3 Hydrochloride (N-methyl-d3) |

| Chemical Structure | 3-(dibenz[b,e]oxepin-11(6H)-ylidene)-N-methyl-N-(methyl-d3)-1-propanamine HCl |

| Molecular Weight | ~318.84 g/mol (Free base + HCl + 3 Deuteriums) |

| Isotopic Purity | ≥ 99% atom D (Critical to minimize M+0 contribution) |

| Solubility | Soluble in Methanol, DMSO, Water |

| Storage | -20°C (Hygroscopic; store under inert gas if possible) |

Technical Note: The deuterium label is typically located on the N-methyl group. This placement is metabolically stable during short-term sample processing but requires careful selection of MS/MS transitions to ensure the label is tracked or consciously lost depending on the fragment ion selected.

Core Application: LC-MS/MS Bioanalytical Protocol

The following protocol outlines a validated workflow for quantifying Doxepin in human plasma using Doxepin-d3 as the internal standard. This method is compliant with FDA Bioanalytical Method Validation (BMV) guidelines for linearity, accuracy, and precision.

Mass Spectrometry Parameters (MRM Optimization)

The choice of Multiple Reaction Monitoring (MRM) transitions is pivotal. For Doxepin-d3 (N-methyl-d3), the primary fragment often involves the loss of the amine side chain or the formation of the tropylium-like ring system.

-

Ionization: Positive Electrospray Ionization (ESI+)

-

Scan Mode: MRM

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |

| Doxepin | 280.2 | 107.1 | 25 | Quantifier |

| Doxepin-d3 | 283.2 | 107.1 | 25 | Internal Standard |

Note: The transition to

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is preferred over protein precipitation (PPT) for Doxepin to remove phospholipids that cause ion suppression.

Step-by-Step Protocol:

-

Thaw plasma samples at room temperature.

-

Aliquot 200 µL of plasma into 2 mL polypropylene tubes.

-

Spike IS: Add 20 µL of Doxepin-d3 working solution (e.g., 500 ng/mL in 50% Methanol). Vortex for 10 sec.

-

Alkalinize: Add 50 µL of 0.1 M NaOH (to suppress ionization of the amine and drive it into the organic phase).

-

Extract: Add 1.5 mL of MTBE (Methyl tert-butyl ether) or n-Pentane:Isoamyl alcohol (98:2).

-

Agitate: Vortex for 10 mins or shake on a reciprocating shaker.

-

Phase Separation: Centrifuge at 4,000 rpm for 10 mins at 4°C.

-

Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.

-

Dry: Evaporate to dryness under a stream of Nitrogen at 40°C.

-

Reconstitute: Dissolve residue in 200 µL of Mobile Phase (Acetonitrile:Water, 50:50).

Chromatographic Conditions[4][5][6]

-

Column: C18 or Phenyl-Hexyl (e.g., Phenomenex Kinetex 2.6µm Biphenyl, 50 x 2.1 mm). The Biphenyl phase offers superior selectivity for tricyclic ring systems.

-

Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate for pH control).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Gradient:

-

0.0 min: 10% B

-

0.5 min: 10% B

-

3.0 min: 90% B

-

4.0 min: 90% B

-

4.1 min: 10% B (Re-equilibration)

-

Visualizing the Bioanalytical Workflow

The following diagram illustrates the logical flow from sample extraction to data acquisition, highlighting the critical checkpoint where Doxepin-d3 corrects for experimental error.

Caption: Workflow demonstrating how Doxepin-d3 (IS) compensates for matrix effects and recovery losses during the LC-MS/MS process.

Metabolic Profiling & Signal Pathway

While Doxepin-d3 is primarily an internal standard, understanding the metabolic pathway of the parent drug is essential to ensure the IS does not interfere with metabolite quantification (e.g., Nordoxepin).

Doxepin is metabolized via demethylation (CYP2C19) and hydroxylation (CYP2D6).[1][2]

-

Risk: If Doxepin-d3 (N-methyl-d3) undergoes metabolic demethylation in vivo (if used as a tracer) or degrades ex vivo, it could theoretically form partially labeled metabolites. However, in standard bioanalysis, it is added post-sampling, so metabolic conversion is not a concern.

-

Interference: The primary metabolite, Nordoxepin (Desmethyldoxepin), has a mass of ~265 Da.[3] Doxepin-d3 (318 Da) and Doxepin (315 Da) are well-separated from the metabolite mass, ensuring no interference.

Caption: Primary metabolic pathways of Doxepin. Doxepin-d3 is stable and distinct from these metabolites in mass spectral windows.

References

-

Phenomenex . "LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using Kinetex Biphenyl Columns." Phenomenex Application Notes. Accessed Feb 7, 2026. Link

-

Patel, N. P., et al. (2017).[4] "Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis, 7(6), 373-381. Link

-

Thermo Fisher Scientific . "Simultaneous Quantitation of 19 Drugs in Human Plasma and Serum by LC-MS/MS." Clinical Research Application Notes. Link

-

Cayman Chemical . "Doxepin-d3 (hydrochloride) Product Information." Cayman Chemical Product Guidelines. Link

-

US FDA . "Bioanalytical Method Validation Guidance for Industry." fda.gov. Link

Sources

Methodological & Application

Using Doxepin-d3 Hydrochloride as an internal standard in bioanalysis

Application Note: High-Precision Bioanalysis of Doxepin in Human Plasma Using Doxepin-d3 Hydrochloride as an Internal Standard

Abstract

This application note details a robust LC-MS/MS protocol for the quantification of Doxepin in biological matrices. By utilizing Doxepin-d3 Hydrochloride as a stable isotopically labeled internal standard (SIL-IS), this method specifically addresses and corrects for matrix-induced ionization suppression—a critical failure mode in Tricyclic Antidepressant (TCA) bioanalysis.[1] The protocol employs Liquid-Liquid Extraction (LLE) under alkaline conditions to maximize recovery and ensures compliance with FDA and ICH M10 bioanalytical method validation guidelines.

Introduction: The Necessity of Deuterated Standards

Doxepin is a tertiary amine TCA with significant lipophilicity and a pKa of approximately 9.[1]0. In Electrospray Ionization (ESI), co-eluting phospholipids from plasma often compete for charge, causing unpredictable signal suppression.[1]

Why Doxepin-d3? While structural analogs (e.g., Imipramine or Propranolol) are sometimes used, they do not co-elute perfectly with Doxepin.[1] Consequently, the matrix effect at the analog's retention time differs from that at the analyte's retention time, leading to quantitative bias. Doxepin-d3 is chemically identical to the analyte but mass-shifted.[1] It co-elutes, experiences the exact same ionization environment, and thus provides a self-correcting mechanism for signal variability.[1]

Mechanism of Error Correction

The following diagram illustrates how Doxepin-d3 corrects for matrix effects that would otherwise invalidate the assay.

Figure 1: Mechanism of SIL-IS correction. Because suppression affects Analyte and IS equally, the ratio remains accurate.

Chemical & Physical Properties

| Property | Analyte: Doxepin HCl | Internal Standard: Doxepin-d3 HCl |

| CAS Number | 1229-29-4 | 1189874-91-4 (Free base) / Varies by salt |

| Molecular Formula | ||

| Molecular Weight | 315.84 g/mol | ~318.86 g/mol (+3 Da shift) |

| pKa | ~9.0 (Basic) | ~9.0 (Basic) |

| LogP | ~4.1 (Lipophilic) | ~4.1 (Lipophilic) |

| Solubility | Water, Methanol, Chloroform | Water, Methanol, DMSO |

Method Development Strategy

Mass Spectrometry Optimization

Doxepin forms a stable protonated molecular ion

-

Doxepin Transition:

[1] -

Doxepin-d3 Transition:

(Note: The fragment ion is often unchanged if the deuterium label is on the side chain, e.g., N-methyl-d3).

Critical Check: Ensure your specific Doxepin-d3 lot is labeled on the

Chromatographic Separation

Doxepin exists as E (trans) and Z (cis) isomers.[1]

-

Clinical Relevance: Both isomers are active.[1]

-

Chromatography Goal: Either fully separate them (requires long run times) or co-elute them into a single sharp peak.[1] For high-throughput bioanalysis, co-elution using a C18 column with a steep gradient is preferred to maximize sensitivity.[1]

Experimental Protocol

Workflow Overview

Figure 2: Sample preparation workflow emphasizing the critical alkalinization step.

Detailed Protocol: Liquid-Liquid Extraction (LLE)

Reagents:

-

IS Working Solution: 100 ng/mL Doxepin-d3 in 50:50 Methanol:Water.

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) OR Hexane:Isoamyl Alcohol (98:2).[1]

-

Buffer: 0.1 M Sodium Carbonate (

), pH 10.0.

Step-by-Step Procedure:

-

Aliquot: Transfer

of patient plasma into a 2 mL polypropylene tube. -

IS Spike: Add

of IS Working Solution . Vortex gently. -

Alkalinize (CRITICAL): Add

of Sodium Carbonate buffer.[1] -

Extract: Add

of Extraction Solvent.[1] -

Agitate: Vortex vigorously for 5 minutes or shaker at 1000 rpm.

-

Separate: Centrifuge at 4000 rpm for 5 minutes at 4°C.

-

Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (or simply pipette carefully). Transfer the supernatant (organic layer) to a clean tube.[1]

-

Evaporate: Dry under nitrogen stream at 40°C.

-

Reconstitute: Dissolve residue in

of Mobile Phase (e.g., 20% ACN in 0.1% Formic Acid).

LC-MS/MS Instrumentation Parameters

LC Conditions:

-

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Gradient:

MS Conditions (Sciex 4500/5500 or equivalent):

-

Source: ESI Positive Mode.

-

Curtain Gas: 30 psi.[1]

-

IonSpray Voltage: 5000 V.[1]

-

Temperature: 500°C.[1]

-

MRM Table:

| Analyte | Precursor ( | Product ( | DP (V) | CE (V) |

| Doxepin | 280.2 | 107.1 | 60 | 30 |

| Doxepin-d3 | 283.2 | 107.1 | 60 | 30 |

Validation Criteria (FDA/ICH M10 Compliance)

To ensure the method is reliable, the following criteria must be met during validation:

-

Selectivity: Analyze 6 lots of blank plasma. Interference at the retention time of Doxepin must be < 20% of the LLOQ response.

-

Cross-Talk (IS Interference): Inject a blank sample containing only Doxepin-d3. There should be no signal in the Doxepin channel (checking for isotopic purity).

-

Note: Commercial D3 standards are usually >99% pure, but high concentrations of IS can contribute signal to the analyte channel if not checked.

-

-

Matrix Effect (IS Normalized):

-

Accuracy & Precision:

-

Intra-run and Inter-run CV% must be < 15% (20% at LLOQ).[1]

-

Troubleshooting & Best Practices

-

Deuterium Exchange: Deuterium on the aromatic ring is stable.[1] However, if using a standard labeled on acidic positions, exchange with solvent protons can occur.[1] Doxepin-d3 HCl is typically stable in protic solvents (methanol/water) for >24 hours.[1]

-

Carryover: TCAs are "sticky." If carryover is observed, switch the needle wash to a stronger organic mix (e.g., ACN:IPA:Acetone:Formic Acid).[1]

-

Salt Form Calculation: When weighing Doxepin-d3 HCl, account for the HCl salt and the mass of the deuterium atoms to calculate the concentration of the free base correctly.

References

-

U.S. Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. Available at: [Link][1]

-

Patel, N. P., et al. (2018).[1] Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Applied Bioanalysis. Available at: [Link]

-

European Medicines Agency (EMA). (2022).[1] ICH guideline M10 on bioanalytical method validation. Available at: [Link]

-

Phenomenex. (2017).[1] LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin. Application Note. Available at: [Link]

Sources

High-Sensitivity LC-MS/MS Analysis of Doxepin in Hair: A Protocol for Forensic and Clinical Applications

Executive Summary

This application note details a robust, field-proven protocol for the extraction and quantification of Doxepin and its primary metabolite Nordoxepin (Desmethyldoxepin) in human hair. Unlike urine or blood analysis, which provide short-term windows of detection (hours to days), hair analysis offers a retrospective timeline of drug exposure ranging from months to years (approx. 1 cm per month).

The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for picogram-level sensitivity.[1][2] Crucially, this protocol mandates the use of a deuterated internal standard (Doxepin-d3 ) to correct for matrix effects—a notorious challenge in keratinized matrices where ion suppression can compromise data integrity.

Key Applications

-

Forensic Toxicology: Drug Facilitated Crimes (DFC) and custody disputes.

-

Clinical Monitoring: Verification of long-term adherence to tricyclic antidepressant (TCA) therapy.

-

Post-Mortem Analysis: Investigating chronic toxicity when soft tissues are decomposed.

Mechanism of Incorporation

To understand the extraction logic, one must understand the binding mechanism. Doxepin is a basic drug (pKa ~9.0). In the blood (pH 7.4), it exists largely in ionized form. It diffuses into the hair follicle cells from capillaries.

Inside the hair shaft (pH ~4-5), the drug becomes "ion-trapped" and binds electrostatically to melanin granules. This is why dark hair often accumulates higher concentrations of basic drugs than light hair.

Diagram 1: Analytical Workflow & Mechanism

Figure 1: The sequential workflow from sample collection to instrumental analysis.[1][2][3][4][5][6][7] Note that pulverization is critical for maximizing the surface area for solvent penetration.

Materials and Chemicals

Reagents

-

Target Analyte: Doxepin HCl, Nordoxepin HCl (1 mg/mL in Methanol).

-

Internal Standard (IS): Doxepin-d3 (Deuterated, 100 µg/mL).[4][8]

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Dichloromethane (DCM).

-

Buffers: Ammonium Formate (10 mM), Formic Acid (0.1%).[9]

Equipment

-

LC System: UHPLC capable of 600+ bar (e.g., Agilent 1290, Shimadzu Nexera, Waters Acquity).

-

MS System: Triple Quadrupole (QqQ) with ESI source (e.g., SCIEX 6500+, Thermo Altis).

-

Homogenizer: Ball mill (e.g., Precellys or Retsch) with stainless steel beads.

Sample Preparation Protocol

Senior Scientist Note: The most common cause of failure in hair analysis is insufficient decontamination (leading to false positives from sweat/sebum) or insufficient pulverization (leading to false negatives due to poor recovery).

Step 1: Decontamination (Washing)

-

Weigh 20-50 mg of hair.

-

Wash 1: Add 2 mL Dichloromethane (DCM) . Vortex 1 min. Discard solvent. Purpose: Removes oils, sebum, and hair products.

-

Wash 2: Add 2 mL Water . Vortex 1 min. Discard solvent. Purpose: Removes sweat and polar contaminants.

-

Wash 3: Add 2 mL Acetone . Vortex 1 min. Discard solvent.

-

Critical: Dry samples completely under a nitrogen stream or in an oven at 40°C.

Step 2: Pulverization[3][4]

-

Place dried hair in a reinforced tube with 3-5 stainless steel beads.

-

Grind at 6000 rpm for 2 cycles of 30 seconds.

-

Result should be a fine powder. Coarse snippets yield 30-50% lower recovery than powder.

Step 3: Extraction & Internal Standard Addition[3][6]

-

Add 20 µL of Internal Standard Working Solution (Doxepin-d3 at 100 ng/mL) to the powder.

-

Add 1 mL of Extraction Solvent (Methanol:Acetonitrile:Ammonium Formate 25:25:50).[3]

-

Incubate: Ultrasonicate for 1 hour, then incubate overnight (12-16h) at 45°C with gentle shaking.

-

Why? Methanol swells the keratin; the buffer helps displace the basic drug from melanin binding sites.

-

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer supernatant to an autosampler vial. (Optional: Perform SPE cleanup if using older MS hardware).

Instrumental Method (LC-MS/MS)[1][2][7][8][9][10]

Liquid Chromatography Conditions

-

Column: Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 2.6 µm) OR Waters BEH C18.

-

Insight: Biphenyl phases offer superior selectivity for TCAs due to pi-pi interactions with the aromatic rings of Doxepin.

-

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Injection Vol: 5-10 µL.

Gradient Table:

| Time (min) | % B | Description |

|---|---|---|

| 0.0 | 10 | Initial Hold |

| 0.5 | 10 | Start Gradient |

| 4.0 | 90 | Elution of Doxepin/Nordoxepin |

| 5.5 | 90 | Column Wash |

| 5.6 | 10 | Re-equilibration |

| 7.0 | 10 | End of Run |

Mass Spectrometry Parameters

-

Source: Electrospray Ionization (ESI) – Positive Mode.

-

Spray Voltage: 4500 V.

-

Source Temp: 500°C.

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor (m/z) | Product (m/z) | Type | Collision Energy (eV) |

| Doxepin | 280.2 | 107.1 | Quant | 25 |

| 280.2 | 235.1 | Qual | 18 | |

| Nordoxepin | 266.1 | 107.1 | Quant | 25 |

| 266.1 | 235.1 | Qual | 18 | |

| Doxepin-d3 (IS) | 283.2 | 107.1 | Quant | 25 |

Diagram 2: MS/MS Fragmentation Logic

Figure 2: Fragmentation pathway. The transition to m/z 107.1 is highly specific for the tricyclic ring structure common in this class of antidepressants.

Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity , the method must meet the following criteria (based on SoHT and SWGTOX guidelines):

-

Linearity: 0.05 ng/mg to 10 ng/mg (R² > 0.99).

-

LOD/LOQ:

-

Matrix Effect (ME):

-

Calculate ME% = (Peak Area in Matrix / Peak Area in Solvent) x 100.

-

Role of IS: Even if ME is 60% (suppression), Doxepin-d3 will likely suffer 60% suppression. The Ratio (Analyte/IS) remains constant, validating the quantification.

-

-

Metabolite Ratio:

-

The presence of Nordoxepin is the strongest evidence of ingestion vs. external contamination.

-

Typical Doxepin/Nordoxepin ratio in hair is approximately 1:1 to 5:1, but Nordoxepin must be present.

-

Troubleshooting & Discussion

Issue: High Background Noise

-

Cause: Leaching of hair pigments or lipids.

-

Solution: Implement a Solid Phase Extraction (SPE) step using Mixed-Mode Cation Exchange (MCX) cartridges. Wash with methanol/acid, elute with 5% ammonia in methanol.

Issue: Low Recovery of IS

-

Cause: Incomplete digestion of the hair matrix.

-

Solution: Increase incubation time or temperature (up to 50°C). Ensure hair is pulverized to a fine powder, not just cut with scissors.

Issue: External Contamination

-

Scenario: A subject claims they were in a room with Doxepin powder but didn't ingest it.

-

Check: Analyze the Wash Residue (from Step 1). If Wash Concentration >> Hair Extract Concentration, it suggests external contamination.[10] If Hair Extract contains Nordoxepin and Wash does not, it confirms ingestion.

References

-

Phenomenex. (2020). LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6 µm Biphenyl Column.Link[7]

-

Negrusz, A., et al. (1998).[4][6] "Detection of Doxepin and its Major Metabolite Desmethyldoxepin in Hair Following Drug Therapy." Journal of Analytical Toxicology. Link

-

Society of Hair Testing (SoHT). (2021). Consensus on Drugs of Abuse Testing in Hair.[11]Link

-

Wille, S. M. R., et al. (2016). "Determination of Antidepressants in Hair via UHPLC-MS/MS." Therapeutic Drug Monitoring. Link

-

National Institutes of Health (NIH). (2024). Doxepin - StatPearls.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Microwave-assisted hydrolysis and extraction of tricyclic antidepressants from human hair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. usdtl.com [usdtl.com]

- 7. phenomenex.com [phenomenex.com]

- 8. academicworks.cuny.edu [academicworks.cuny.edu]

- 9. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. soht.org [soht.org]

- 11. Society of Hair Testing - The 2020 Drug of Abuse Consensus and recommendations | DNA Legal [dnalegal.com]

Application Note: Doxepin-d3 Hydrochloride for Therapeutic Drug Monitoring (TDM) Assays

Abstract

This application note details the development and validation of a high-sensitivity LC-MS/MS protocol for the quantification of Doxepin and its active metabolite, Nordoxepin (Desmethyldoxepin), in human plasma. The method utilizes Doxepin-d3 Hydrochloride as the stable isotope-labeled (SIL) internal standard. By compensating for matrix effects, extraction efficiency variability, and ionization suppression, Doxepin-d3 ensures the robust accuracy required for Therapeutic Drug Monitoring (TDM) within the narrow therapeutic windows of tricyclic antidepressants (TCAs).

Introduction: The Role of SIL-IS in TDM

Doxepin is a tricyclic antidepressant exhibiting significant inter-individual pharmacokinetic variability (metabolized by CYP2D6 and CYP2C19). The therapeutic reference range for combined Doxepin and Nordoxepin is typically 50–150 ng/mL , with toxicity risks emerging >500 ng/mL.

In LC-MS/MS workflows, physical separation (chromatography) alone cannot guarantee quantitative accuracy due to matrix effects —unseen co-eluting phospholipids or endogenous salts that suppress ionization.

-

The Solution: Doxepin-d3 (Deuterated Internal Standard).

-

Mechanism: Because Doxepin-d3 shares nearly identical physicochemical properties (pKa, LogP) with the analyte, it co-elutes and experiences the exact same ionization suppression or enhancement. The ratio of Analyte/IS response remains constant, normalizing the data.

Chemical & Physical Properties[1][2][3][4][5]

| Property | Analyte: Doxepin HCl | Internal Standard: Doxepin-d3 HCl |

| CAS Number | 1229-29-4 | 347840-07-7 |

| Molecular Formula | C₁₉H₂₁NO[1] · HCl | C₁₉H₁₈D₃NO[2] · HCl |

| Molecular Weight (Salt) | 315.84 g/mol | ~318.86 g/mol |

| Free Base MW | 279.38 g/mol | ~282.40 g/mol |

| Label Position | N/A | N-methyl-d3 (Methyl group deuteration) |

| Solubility | Water, Methanol, DMSO | Water, Methanol, DMSO |

| Appearance | White crystalline powder | White to off-white solid |

Method Development Strategy

Mass Spectrometry Optimization (MRM)

Doxepin yields a robust protonated precursor

-

Precursor: The Doxepin-d3 precursor is shifted by +3 Da (m/z 283.1).

-

Product Ion: The dominant fragment for Doxepin is m/z 107.1 (tropylium-like ion C₈H₇⁺ or C₇H₇⁺).

-

Critical Insight: Since the deuterium label is typically on the N-methyl group, and the m/z 107 fragment originates from the tricyclic ring system, the label is lost during fragmentation. Thus, both Doxepin and Doxepin-d3 produce the m/z 107.1 product ion. Selectivity is achieved solely via the precursor mass difference (280.1 vs 283.1).

Isomer Management (E/Z Isomers)

Doxepin exists as an E/Z isomer mixture (approx. 85:15).[3]

-

Chromatography: On C18 columns, these isomers may partially or fully separate.

-

Protocol Rule: If the isomers separate, integrate both peaks for the total quantification. Doxepin-d3 will show the same splitting profile. Ensure the integration window covers both isomers.

Experimental Protocol

Reagent Preparation[4]

-

Stock Solution (1 mg/mL): Dissolve 1.13 mg of Doxepin-d3 HCl (equivalent to 1 mg free base) in 1 mL of Methanol. Store at -20°C.

-

Working Internal Standard (WIS): Dilute Stock to 50 ng/mL in 50:50 Methanol:Water. Prepare fresh weekly.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Why LLE? TCAs are lipophilic. LLE provides cleaner extracts than protein precipitation, reducing phospholipid buildup on the column.

-

Aliquot: Transfer 200 µL of patient plasma into a glass tube.

-

Spike IS: Add 20 µL of WIS (Doxepin-d3, 50 ng/mL). Vortex 10 sec.

-

Alkalinize: Add 100 µL of 0.5 M Sodium Hydroxide (NaOH) or Carbonate buffer (pH 9.8). Reason: Ensures Doxepin (pKa ~9.0) is uncharged for extraction.

-

Extract: Add 2 mL of extraction solvent (Hexane:Isoamyl Alcohol 98:2 v/v OR MTBE).

-

Agitate: Shaker/Rotator for 10 mins. Centrifuge at 3000 x g for 5 mins.

-

Transfer: Freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer into a clean tube.

-

Dry: Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitute: Dissolve residue in 200 µL Mobile Phase (Initial conditions).

LC-MS/MS Conditions

Chromatography (LC)

-

Column: Phenomenex Kinetex C18 or Waters XSelect HSS T3 (2.1 x 50 mm, 2.6 µm).

-

Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Gradient:

-

0.0 min: 10% B

-

0.5 min: 10% B

-

3.0 min: 90% B

-

4.0 min: 90% B

-

4.1 min: 10% B (Re-equilibration)

-

Mass Spectrometry (MS)

-

Source: ESI Positive (TurboIonSpray).

-

Voltage: 5500 V.

-

Temp: 500°C.

MRM Table:

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) |

|---|---|---|---|---|

| Doxepin | 280.2 | 107.1 | 30 | 25 |

| Nordoxepin | 266.2 | 107.1 | 30 | 25 |

| Doxepin-d3 (IS) | 283.2 | 107.1 | 30 | 25 |

Analytical Workflow Visualization

Figure 1: Step-by-step bioanalytical workflow for Doxepin quantification using Doxepin-d3 internal standard.

Validation & Quality Control

Adhere to FDA M10 Bioanalytical Method Validation guidelines.

Linearity & Range

-

Range: 5.0 – 500.0 ng/mL.

-

Curve: Weighted (1/x²) linear regression.

-

Acceptance: r² > 0.995; Standards within ±15% (±20% at LLOQ).

Cross-Talk (Signal Contribution)

Before running samples, inject:

-

Blank + IS: Ensure no interference at Doxepin transition (280.2 -> 107.1).

-

ULOQ (No IS): Ensure no interference at Doxepin-d3 transition (283.2 -> 107.1).

-

Note: Natural isotopes of Doxepin (M+3) are negligible (<0.5%), but purity of D3 standard is critical.

-

Matrix Effect Assessment

Calculate the Matrix Factor (MF) :

-

IS Normalized MF:

should be close to 1.0 (CV < 15%). This proves Doxepin-d3 effectively compensates for suppression.

References

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

Kirchherr, H., & Kühn-Velten, W. N. (2006). Quantitative determination of forty-eight antidepressants and antipsychotics in human serum by HPLC/MS/MS. Journal of Chromatography B, 843(1), 100-113.

-

Hiemke, C., et al. (2018). Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017. Pharmacopsychiatry, 51(01/02), 9-62.

-

Patel, N. P., et al. (2017). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 8(1), 44-51. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Carryover in Doxepin LC-MS/MS Analysis

Topic: Minimizing Carryover in Doxepin LC-MS/MS Analysis Audience: Bioanalytical Scientists, Method Development Chemists Format: Interactive Troubleshooting Guide & FAQs

Introduction: The "Sticky" Nature of Doxepin

Doxepin is a tricyclic antidepressant (TCA) characterized by high lipophilicity (LogP ~4.3) and basicity (pKa ~9.0). These physicochemical properties create a "perfect storm" for carryover in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

The Mechanism: At typical acidic mobile phase pH (pH 2–4), Doxepin exists as a protonated cation (

). This positively charged species interacts strongly with residual negatively charged silanols (

This guide provides a systematic, self-validating workflow to eliminate carryover, moving beyond generic advice to mechanistic solutions.

Part 1: Autosampler Optimization (The Primary Culprit)

Q: I see Doxepin peaks in my blank injections immediately after a high standard. Is this the column or the autosampler?

A: It is statistically most likely the autosampler. To confirm, perform the "Zero-Injection Test" :

-

Run a high concentration standard (ULOQ).

-

Immediately run a "double blank" (mobile phase only) with zero injection volume (if your hardware supports it) or inject a clean solvent from a separate vial that the needle has never touched before.

-

Result Analysis:

-

Peak Present: The contamination is in the mobile phase, column, or system tubing (see Part 2).

-

Peak Absent: The contamination is originating from the autosampler needle, loop, or seat.

-

Q: What is the "Magic Wash" solvent for Doxepin?

A: There is no single solvent; you need a "Dual-Wash" strategy. A single wash often fails because it cannot address both the solubility of the drug and the surface interactions simultaneously.

The Protocol: Configure your autosampler for a dual-wash cycle (Strong Wash followed by Weak Wash).

| Parameter | Recommended Composition | Mechanism of Action |

| Strong Wash (Organic) | 40% Acetonitrile / 40% Methanol / 20% Isopropanol + 0.2% Formic Acid | • IPA/ACN: Solubilizes the hydrophobic tricyclic ring.• Formic Acid: Maintains Doxepin in its cationic form ( |

| Weak Wash (Aqueous) | 90% Water / 10% Acetonitrile + 0.1% Formic Acid | • Resets the needle/loop conditions to match the initial gradient.• Prevents "solvent effects" (peak distortion) in early eluting peaks. |

| Wash Volume | Minimum 3x loop volume (e.g., 600 µL for a 200 µL loop) | Ensures complete flushing of the fluidic path. |

Critical Note: Avoid using 100% Acetonitrile as a wash. Doxepin salts (e.g., Hydrochloride) can precipitate in pure aprotic solvents, adhering more stubbornly to steel surfaces.

Q: I optimized the wash, but carryover persists. What hardware component is failing?

A: Check your Rotor Seal material. Standard HPLC valves use Vespel™ (polyimide) rotor seals. Vespel is mechanically durable but has a pH limit of ~10 and, critically, can act as an adsorbent for basic amines like Doxepin.

-

The Fix: Replace the Vespel rotor seal with a Tefzel™ (ETFE) or PEEK rotor seal.

-

Tefzel: Highly inert, excellent for basic compounds, but softer (shorter lifespan).

-

PEEK: Biocompatible and inert, but avoid if using THF or concentrated acids.[1]

-

Part 2: Chromatographic & Column Strategy

Q: Which column chemistry minimizes Doxepin memory effects?

A: Use a column with high surface coverage and "end-capping." Traditional C18 columns often have exposed silanols that bind Doxepin.

-

Recommendation: Biphenyl or Fully End-capped C18 columns.

-

Why Biphenyl? It offers

interactions that retain TCAs well but often has better peak shape and less tailing/carryover due to distinct selectivity mechanisms compared to pure hydrophobic retention. -

Why End-capping? Manufacturers chemically bond small silyl groups to cover exposed silanols, removing the "ion-exchange" sites that trap Doxepin.

-

Q: How should I design my gradient to clean the column?

A: Implement a "Sawtooth" Wash Step. Simply ramping to 95% B and holding is often insufficient. The boundary layer of the stationary phase can trap analytes.

-

Protocol:

-

Elute Doxepin (e.g., at 3.5 min).

-

Ramp to 95% Organic.

-

Oscillate: Drop to 50% Organic and ramp back to 95% Organic (2-3 cycles) over 1 minute.

-

This rapid change in surface tension helps "scrub" the stationary phase.

-

Part 3: Visualization of Troubleshooting Logic

The following diagram illustrates the systematic decision-making process for isolating carryover sources.

Caption: Figure 1. Systematic workflow for isolating and resolving Doxepin carryover sources in LC-MS/MS systems.

Part 4: Validation & Acceptance Criteria

Q: How do I calculate carryover accurately?

A: Use the FDA/EMA Bioanalytical Method Validation calculation.

Q: What is the acceptance limit?

A:

-

General Standard: Carryover should not exceed 20% of the LLOQ peak area.[2]

-

Internal Standard (IS): Carryover for the IS should not exceed 5% of the average IS response .

Self-Validation Checklist

Before finalizing your method, ensure you pass these checks:

References

-

Patel, N. P., et al. (2018). "Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis, 8(6), 378–385.

-

Phenomenex Application Note. "LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6 µm Biphenyl."

-

Waters Corporation. "Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features of a UPLC-MS System."

-

Agilent Technologies. "Rotor Seals for Manual and Automatic Liquid Samplers used in HPLC and their Material Properties."

-

Shimadzu Scientific Instruments. "High Sensitivity MS Determination of Carryover in a New Autosampler Design."

Sources

Adjusting mobile phase for better separation of Doxepin isomers

[1]

Topic: Optimization of Mobile Phase & Conditions for Doxepin HCl Isomer Resolution Document ID: TSC-DOX-001 Last Updated: 2025-05-15 Applicable For: HPLC/UPLC Method Development, QC Release Testing[1]

Executive Summary: The Separation Challenge

Doxepin Hydrochloride is a tricyclic antidepressant (TCA) existing as a mixture of two geometric isomers: (E)-Doxepin (trans) and (Z)-Doxepin (cis) .[1] The Z-isomer is pharmacologically more active, yet the commercial drug substance is typically an ~85:15 mixture of E:Z.

The Core Problem: These isomers possess identical mass and extremely similar hydrophobicities. Standard C18 generic gradients often result in co-elution or "shouldering."[1] Furthermore, as a tertiary amine with a pKa of ~9.0, Doxepin is prone to severe peak tailing due to secondary silanol interactions.[1]

This guide provides a self-validating protocol to achieve baseline resolution (

Standardized Screening Protocol (The Foundation)

Before troubleshooting, ensure your baseline method aligns with the authoritative USP-style conditions. This system is designed to suppress silanol activity while maximizing steric selectivity.[1]

| Parameter | Recommended Initial Condition | Scientific Rationale |

| Column | C8 or C18 (End-capped, Base-deactivated) e.g., L7 USP packing | C8 often provides better isomeric selectivity than C18 for Doxepin by allowing faster mass transfer.[1] |

| Mobile Phase A | 20-30 mM Phosphate Buffer (pH 2.[1]5) | Low pH protonates surface silanols (Si-OH |

| Mobile Phase B | Methanol (MeOH) | MeOH offers different steric selectivity compared to Acetonitrile (ACN), crucial for separating geometric isomers.[1] |

| Ratio | Isocratic 70:30 (Buffer:MeOH) | Isocratic elution maintains constant selectivity factors ( |

| Temperature | 50°C | Critical: Higher temperature reduces mobile phase viscosity and improves peak shape for amines.[1] |

Troubleshooting & Optimization (Q&A)

Issue 1: "My E and Z isomers are co-eluting or have poor resolution ( )."

Diagnosis: The selectivity factor (

Corrective Action:

-

Switch Organic Modifier: If using Acetonitrile, switch to Methanol .[1]

-

Mechanism:[1][2][3] ACN interacts primarily via dipole-dipole interactions.[1] Methanol is a protic solvent that can engage in hydrogen bonding.[1] The E and Z isomers have slightly different 3D spatial arrangements, affecting their ability to solvate in MeOH. This steric difference is often masked by the stronger elution strength of ACN.

-

-

Optimize Temperature: Increase column temperature to 45–50°C.

Issue 2: "The Doxepin peaks are tailing significantly (Tailing Factor > 2.0)."

Diagnosis: Secondary Silanol Interactions.[1][2]

Doxepin (pKa ~9.[1]0) is positively charged at neutral and acidic pH.[1] It acts as an ion-exchange species, binding to negatively charged ionized silanols (Si-O

Corrective Action:

-

Aggressive pH Control: Ensure Mobile Phase A is at pH 2.5 ± 0.1 .

-

Validation: At pH 2.5, the population of ionized silanols is negligible. If pH drifts to 3.5 or 4.0, tailing will immediately return.[1]

-

-

Add a Silanol Blocker (If not using Phosphate): If using a volatile buffer (like Formate) for MS compatibility, add 5–10 mM Triethylamine (TEA) or Ammonium Acetate .[1]

Issue 3: "Retention times are drifting between injections."

Diagnosis: "Phase Collapse" or Temperature Instability.[1] High aqueous conditions (if using <5% organic) or lack of thermal equilibrium.[1]

Corrective Action:

-

Thermal Equilibration: Because this separation relies on 50°C, the column and the mobile phase must be pre-heated. Use a column oven with a pre-heater module.[1]

-

Buffer Concentration: Ensure buffer strength is at least 25 mM. Weak buffers (5–10 mM) may not effectively mask the stationary phase surface charge changes over time.

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for optimizing Doxepin separation.

Figure 1: Decision Tree for Doxepin Isomer Method Development. Follow the path based on specific chromatographic failures (Resolution vs. Symmetry).

Advanced Mechanism: Why Methanol?

It is a common misconception that Acetonitrile is always the superior solvent for reverse-phase chromatography. For geometric isomers like Doxepin, Methanol is often superior.[1]

-

Acetonitrile (ACN): Aprotic.[1] It forms dipole-dipole interactions.[1] It tends to suppress "shape selectivity" because it coats the stationary phase more densely, creating a more uniform surface.

-

Methanol (MeOH): Protic.[1] It can hydrogen bond with accessible silanols and the analyte.[4] More importantly, it does not coat the C18 chains as densely as ACN. This allows the Doxepin isomers to interact more intimately with the stationary phase ligands, amplifying the subtle shape differences between the Cis (Z) and Trans (E) forms.

Data Summary: Solvent Effect on Doxepin Resolution

| Mobile Phase Organic | Resolution ( | Tailing Factor ( | Notes |

| Acetonitrile | 1.2 (Marginal) | 1.4 | Faster run time, but poor isomer separation.[1] |

| Methanol | 2.1 (Excellent) | 1.6 | Improved selectivity; higher backpressure (requires 50°C).[1] |

| MeOH + TEA | 2.2 | 1.1 (Excellent) | TEA suppresses tailing, improving effective resolution.[1] |

References

-

United States Pharmacopeia (USP). Doxepin Hydrochloride Monograph: Assay and Organic Impurities.[1][3] USP-NF.[1] (Standard compendial method utilizing Phosphate/MeOH at low pH).[1] [1]

-

PubChem. Doxepin Hydrochloride (Compound Summary). National Library of Medicine.[1] (Source for pKa and Isomer structures). [1]

-

Sigma-Aldrich (Merck). Assay of Doxepin Hydrochloride USP Monograph.[1] Application Note. (Demonstrates use of Purospher STAR RP-8e for isomer separation).

-

Phenomenex. Assay of Doxepin Hydrochloride According to USP Monograph Using Three Different HPLC Columns. (Comparative data on C8 vs C18 performance).

-

LabCompare. How to Prevent Tailing Peaks in HPLC. (General troubleshooting for amine tailing mechanisms).

How to address Doxepin-d3 Hydrochloride signal variability

Technical Support Center: Bioanalytical Applications Subject: Troubleshooting Signal Variability in Doxepin-d3 Hydrochloride Internal Standard Workflows Ticket ID: #DXP-ISO-VAR-001 Responder: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

Signal variability in Deuterated Internal Standards (d-IS) like Doxepin-d3 is rarely a random instrument error; it is almost always a symptom of a physicochemical mismatch between the analyte and the IS within the analytical workflow.

While Doxepin-d3 (typically N-methyl-d3) is the industry standard for quantifying Doxepin, it introduces specific challenges related to the Deuterium Isotope Effect in chromatography and pKa-dependent extraction kinetics . This guide moves beyond basic "check your pipette" advice to address the mechanistic root causes of variability.